(2R)-2-hydroxy-2-methylbutanoic acid
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Overview
Description
®-2-Hydroxy-2-methylbutyric acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-methylbutyric acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-2-butanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-methyl-2-butanenitrile under acidic or basic conditions to yield the desired hydroxy acid .
Industrial Production Methods: In industrial settings, the production of ®-2-Hydroxy-2-methylbutyric acid often involves the use of biocatalysts. Enzymatic processes utilizing specific enzymes can selectively produce the ®-enantiomer with high yield and purity. These biocatalytic methods are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-2-methylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acid-catalyzed reactions
Major Products:
Oxidation: Formation of 2-methyl-2-butanone or 2-methylbutanal.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Lactic Acid: Another hydroxy acid with a similar structure but different stereochemistry.
2-Hydroxyisobutyric Acid: Similar in structure but with a different arrangement of the hydroxyl and methyl groups.
2-Hydroxy-3-methylbutyric Acid: Similar but with an additional methyl group on the carbon chain .
Uniqueness: ®-2-Hydroxy-2-methylbutyric acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
CAS No. |
37505-02-5 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1 |
InChI Key |
MBIQENSCDNJOIY-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)O)O |
Canonical SMILES |
CCC(C)(C(=O)O)O |
Origin of Product |
United States |
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